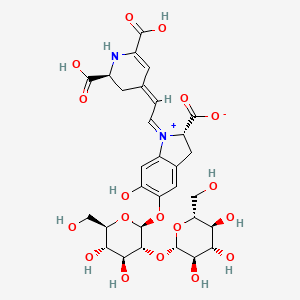

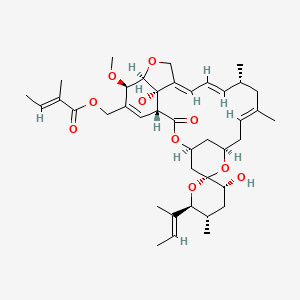

Bougainvillein-r-I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

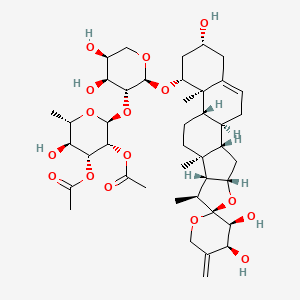

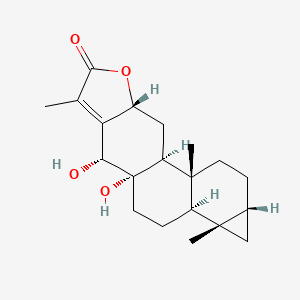

Bougainvillein-r-I is a betalain and a sophoroside. It derives from a betanidin.

科学的研究の応用

Antioxidant and Cytotoxic Activities

Bougainvillea, including compounds such as Bougainvillein-r-I, exhibits notable antioxidant and cytotoxic activities. A study found that extracts from Bougainvillea x buttiana demonstrated significant antioxidant potential and varying degrees of cytotoxicity depending on the extraction solvent used (Abarca-Vargas, Peña Malacara, & Petricevich, 2016).

Photocatalytic Degradation of Pollutants

Research on carbon dots derived from the leaves of Bougainvillea plants, including Bougainvillein-r-I, indicates their utility in photocatalytic degradation of pollutants like methylene blue under sunlight (Bhati et al., 2018).

Pigment Isolation and Characterization

Bougainvillein-r-I was identified as one of the pigments isolated from the purple bracts of Bougainvillea, contributing to its vibrant color. This compound has been characterized as a betacyanin pigment, specifically a 5-O-β-sophoroside of betanidin (Piattelli & Imperato, 1970).

Immunotoxin Development

A protein isolated from Bougainvillea, named bouganin, exhibits characteristics suitable for the development of immunotoxins. Though not directly related to Bougainvillein-r-I, this research highlights the potential medicinal applications of Bougainvillea compounds (Bortolotti, Bolognesi, & Polito, 2018).

Salt Stress Adaptation in Plants

Bougainvillea species have shown adaptive responses to saline water, which might be influenced by the presence of compounds like Bougainvillein-r-I. These adaptations include morphological, physiological, and biochemical changes to cope with saline environments (Carillo et al., 2019).

Anti-inflammatory and Anti-nociceptive Properties

Bougainvillea glabra, which may contain Bougainvillein-r-I, has shown significant anti-inflammatory and anti-nociceptive properties. This suggests potential for developing pain and inflammation treatments from Bougainvillea compounds (Ogunwande et al., 2019).

特性

CAS番号 |

30513-63-4 |

|---|---|

製品名 |

Bougainvillein-r-I |

分子式 |

C30H36N2O18 |

分子量 |

712.6 g/mol |

IUPAC名 |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C30H36N2O18/c33-8-18-20(36)22(38)24(40)29(48-18)50-25-23(39)21(37)19(9-34)49-30(25)47-17-6-11-5-15(28(45)46)32(14(11)7-16(17)35)2-1-10-3-12(26(41)42)31-13(4-10)27(43)44/h1-3,6-7,13,15,18-25,29-30,33-34,36-40H,4-5,8-9H2,(H4,35,41,42,43,44,45,46)/t13-,15-,18+,19+,20+,21+,22-,23-,24+,25+,29-,30+/m0/s1 |

InChIキー |

JFSHCYUNIKQIPE-XAZCMKEVSA-N |

異性体SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

正規SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)